molecular formula C24H23NO B594076 JWH 018 N-(2,2-dimethylpropyl) isomer CAS No. 1427325-47-0

JWH 018 N-(2,2-dimethylpropyl) isomer

Cat. No. B594076
M. Wt: 341.5
InChI Key: YWXMWOJAWGFMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JWH 018 N-(2,2-dimethylpropyl) isomer is a synthetic cannabinoid (CB) that potently activates the CB1 and CB2 receptors . This cannabimimetic compound has frequently been found in herbal blends . It differs from JWH 018 structurally by having a 2,2-dimethylpropyl group, rather than a pentyl chain, extending from the indole group .


Molecular Structure Analysis

The molecular formula of JWH 018 N-(2,2-dimethylpropyl) isomer is C24H23NO . It has a 2,2-dimethylpropyl group extending from the indole group, which differentiates it from JWH 018 .


Physical And Chemical Properties Analysis

JWH 018 N-(2,2-dimethylpropyl) isomer is a crystalline solid . It has a formula weight of 341.5 . It is soluble in DMF (20 mg/ml), DMSO (10 mg/ml), and Ethanol (20 mg/ml) .

Scientific Research Applications

Analytical Techniques and Identification

  • Ultra-high performance liquid chromatography (UHPLC) and time-of-flight (TOF) mass spectrometry have been utilized for the analysis of synthetic cannabinoids like JWH-018. These methods enable the separation of controlled substances and positional isomers of JWH-018, providing critical insights for forensic science (Marginean, Rowe, & Lurie, 2015).
  • Gas chromatography-mass spectrometry (GC-MS) and gas chromatography-infrared detection (GC-IRD) techniques have been developed for the identification and differentiation of JWH-018 and its isomers. These methods provide important tools for forensic analysis and drug testing (Belal et al., 2018).

Metabolism and Pharmacokinetics

  • Research has focused on understanding the metabolism of JWH-018, particularly its hydroxyindole metabolites. Techniques like GC-EI-MS/MS have been used to differentiate positional isomers of its metabolites, contributing to knowledge in toxicology and drug metabolism (Kusano et al., 2016).

Forensic Applications

  • Studies have emphasized the importance of differentiating JWH-018 from its isomers for legal and forensic purposes. Methods like liquid chromatography-mass spectrometry (LC-MS) and solid deposition GC-IRD have been developed to accurately identify and differentiate these compounds (Lee et al., 2019).

Challenges and Issues in Detection

  • The increasing number of synthetic cannabinoids, including JWH-018, poses significant challenges for detection and identification. Advanced analytical techniques like GC-FTIR and LC-MS/MS are critical for unambiguous determination of these compounds in forensic contexts (Salerno et al., 2020).

Original Synthesis and Discovery

  • JWH-018 was originally synthesized in the 1990s for research purposes, intended to aid in understanding the human endocannabinoid system. Its discovery has led to significant advancements in cannabinoid receptor research (Surakka, 2019).

Safety And Hazards

JWH 018 N-(2,2-dimethylpropyl) isomer is intended for research and forensic applications . It is not for human or veterinary use .

properties

IUPAC Name

[1-(2,2-dimethylpropyl)indol-3-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO/c1-24(2,3)16-25-15-21(19-12-6-7-14-22(19)25)23(26)20-13-8-10-17-9-4-5-11-18(17)20/h4-15H,16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXMWOJAWGFMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CN1C=C(C2=CC=CC=C21)C(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501017304
Record name JWH-018 N-(2,2-Dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

JWH 018 N-(2,2-dimethylpropyl) isomer

CAS RN

1427325-47-0
Record name JWH-018 N-(2,2-Dimethylpropyl)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501017304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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